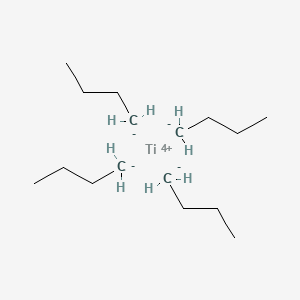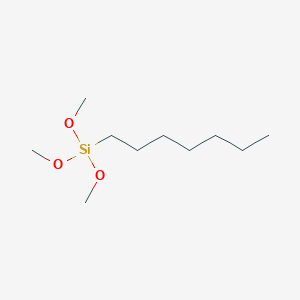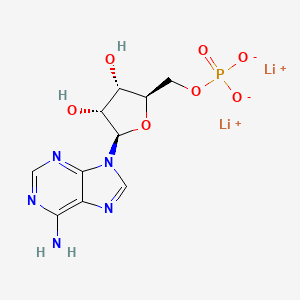
5'-Adenylic acid, dilithium salt (8CI,9CI)
Overview
Description
5’-Adenylic acid, dilithium salt (8CI,9CI): , also known as adenosine 5’-monophosphate dilithium salt, is a nucleotide derivative. This compound consists of a phosphate group, the sugar ribose, and the nucleobase adenine. It is an ester of phosphoric acid and the nucleoside adenosine. This compound plays a crucial role in various cellular metabolic processes and is a component in the synthesis of RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, dilithium salt involves the phosphorylation of adenosine. The reaction typically uses phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 5’-Adenylic acid, dilithium salt involves large-scale phosphorylation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are essential to achieve high yields and purity. The product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Adenylic acid can undergo oxidation reactions to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions are less common for this compound but can occur under specific conditions.
Substitution: The phosphate group in 5’-Adenylic acid can be substituted with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduced forms of adenosine derivatives.
Substitution: Various substituted adenosine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 5’-Adenylic acid, dilithium salt is used as a precursor in the synthesis of various nucleotide analogs and derivatives. It is also used in studying phosphorylation reactions and enzyme kinetics.
Biology: In biological research, this compound is used to study cellular metabolism, energy transfer, and signal transduction pathways. It is also a component in the synthesis of RNA and DNA.
Medicine: 5’-Adenylic acid, dilithium salt is used in medical research to study its effects on cellular processes and its potential therapeutic applications. It is also used in the development of diagnostic assays and as a supplement in certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of nucleotide-based products, including dietary supplements and pharmaceuticals. It is also used in the food industry as a flavor enhancer.
Mechanism of Action
5’-Adenylic acid, dilithium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The compound is converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), which are essential for energy transfer and storage in cells. It also plays a role in signal transduction by activating specific protein kinases and other signaling molecules .
Comparison with Similar Compounds
Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate (IMP): Similar structure but with hypoxanthine as the nucleobase instead of adenine.
Guanosine monophosphate (GMP): Similar structure but with guanine as the nucleobase instead of adenine.
Uniqueness: 5’-Adenylic acid, dilithium salt is unique due to its specific role in cellular metabolism and its ability to be converted into other important nucleotides like ADP and ATP. Its dilithium salt form enhances its stability and solubility, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
dilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBEJQHUFVMSO-IDIVVRGQSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li2N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


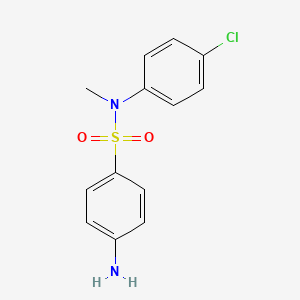

![4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline](/img/structure/B3051026.png)

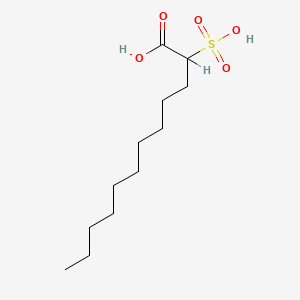
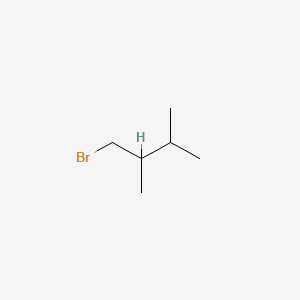

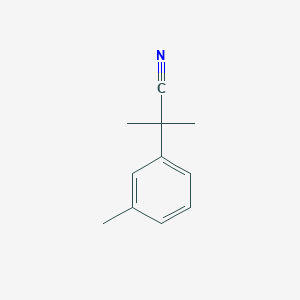

![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)

![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)
